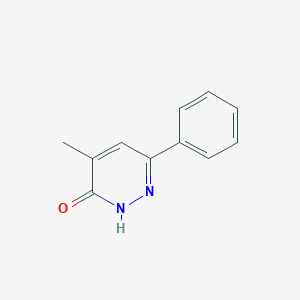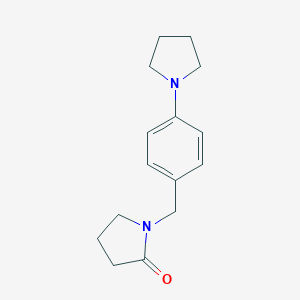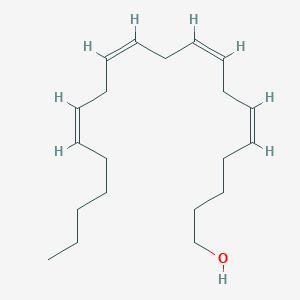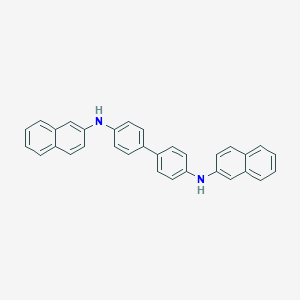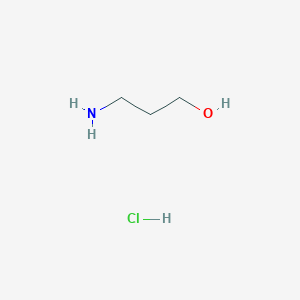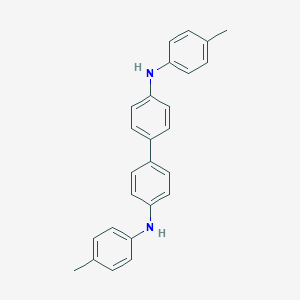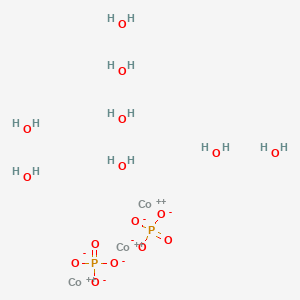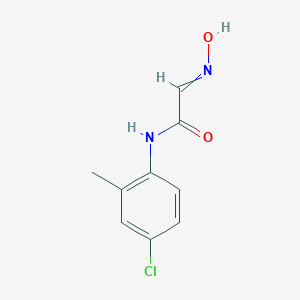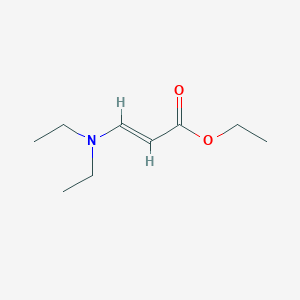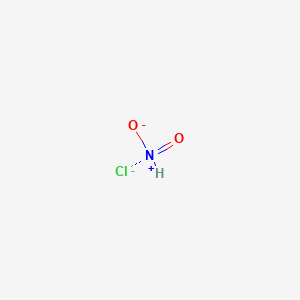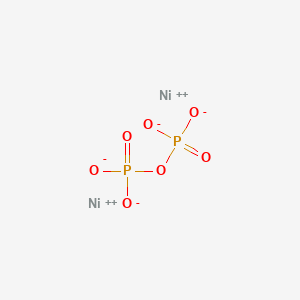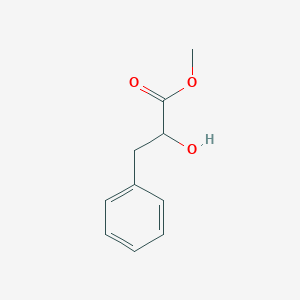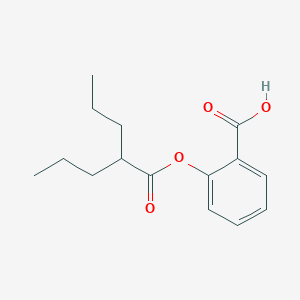
Salicylic acid, 2-propylvalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, 2-propylvalerate (SA2PV) is a synthetic compound that has shown potential in various scientific research applications. It is a derivative of salicylic acid, a well-known compound with anti-inflammatory and analgesic properties. SA2PV has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of Salicylic acid, 2-propylvalerate is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which plays a critical role in the inflammatory response. Salicylic acid, 2-propylvalerate has been shown to inhibit the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. This leads to the suppression of pro-inflammatory cytokine production and the subsequent reduction of inflammation.
Biochemische Und Physiologische Effekte
Salicylic acid, 2-propylvalerate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. Salicylic acid, 2-propylvalerate also exhibits antioxidant activity by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Salicylic acid, 2-propylvalerate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
Salicylic acid, 2-propylvalerate has several advantages for lab experiments, including its low toxicity and high stability. It is also easy to synthesize and can be obtained in large quantities. However, Salicylic acid, 2-propylvalerate has some limitations, including its poor solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems.
Zukünftige Richtungen
There are several future directions for the study of Salicylic acid, 2-propylvalerate. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Salicylic acid, 2-propylvalerate has also been shown to have antimicrobial activity, and further studies could investigate its potential as a natural preservative. Finally, the development of novel delivery systems could improve the bioavailability of Salicylic acid, 2-propylvalerate and enhance its therapeutic potential.
Conclusion
Salicylic acid, 2-propylvalerate is a promising compound for scientific research with various potential applications. Its anti-inflammatory, antioxidant, and anticancer activities make it a valuable compound for the development of new therapies. Further studies are needed to fully understand its mechanism of action and to explore its potential in different fields of research.
Synthesemethoden
Salicylic acid, 2-propylvalerate can be synthesized using various methods, including esterification, acylation, and Friedel-Crafts reaction. One of the most common methods is the esterification of salicylic acid with 2-propylvaleric anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields Salicylic acid, 2-propylvalerate as a white crystalline powder with a melting point of 81-83°C.
Wissenschaftliche Forschungsanwendungen
Salicylic acid, 2-propylvalerate has shown promise in various scientific research applications, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Salicylic acid, 2-propylvalerate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, Salicylic acid, 2-propylvalerate has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Eigenschaften
CAS-Nummer |
13265-02-6 |
|---|---|
Produktname |
Salicylic acid, 2-propylvalerate |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-(2-propylpentanoyloxy)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-7-11(8-4-2)15(18)19-13-10-6-5-9-12(13)14(16)17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
HILHGPGUHSJXAX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)OC1=CC=CC=C1C(=O)O |
Kanonische SMILES |
CCCC(CCC)C(=O)OC1=CC=CC=C1C(=O)O |
Andere CAS-Nummern |
13265-02-6 |
Synonyme |
2-[(2-Propylvaleryl)oxy]benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



